Chrysanthemoyl chloride

Descripción general

Descripción

It is a colorless to slightly yellow liquid that is an important intermediate in the synthesis of pyrethroid insecticides . Chrysanthemoyl chloride is known for its role in the production of various pyrethroids, which are widely used due to their high insecticidal activity and low toxicity to mammals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chrysanthemoyl chloride can be synthesized through several methods. One common method involves the reaction of chrysanthemic acid with phosgene in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene at elevated temperatures around 90°C . The reaction proceeds as follows: [ \text{C}9\text{H}{14}\text{O}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClO} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced by mixing chrysanthemic acid and chrysanthemyl chloride in a reaction vessel, adding triethylamine, and introducing phosgene. The mixture is then heated to 55-110°C and allowed to react for several hours . This method is efficient and allows for the recycling of solvents and catalysts, minimizing waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Chrysanthemoyl chloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form chrysanthemic acid and hydrochloric acid.

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Racemization: this compound can undergo racemization when treated with a catalytic amount of Lewis acid followed by hydrolysis.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Racemization: Lewis acids such as aluminum chloride.

Major Products:

Hydrolysis: Chrysanthemic acid.

Substitution: Chrysanthemic acid derivatives such as esters and amides.

Racemization: Racemic mixtures of chrysanthemic acid.

Aplicaciones Científicas De Investigación

Synthesis of Pyrethroid Insecticides

Chrysanthemoyl chloride is predominantly utilized in the synthesis of pyrethroid insecticides, which are widely used for pest control due to their effectiveness and low toxicity to mammals. The compound serves as an intermediate in the production of various pyrethroids, allowing for the modification of chemical structures to enhance insecticidal properties.

Key Steps in Synthesis:

- Starting Material: Chrysanthemic acid is converted into this compound using thionyl chloride.

- Reactivity: The chlorinated compound can react with various nucleophiles to create diverse pyrethroid analogues, facilitating the rapid development of new insecticides for testing and commercial use .

Development of Novel Agrochemicals

Recent studies have focused on combining this compound with other chemical scaffolds to develop novel agrochemicals that can combat pesticide resistance in pests and pathogens.

Case Study: Benzimidazole Derivatives

- Researchers synthesized a series of benzimidazole derivatives containing chrysanthemum acid moieties. These compounds exhibited promising fungicidal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, outperforming traditional fungicides like thiabendazole in certain cases .

- The introduction of this compound into the synthesis process allowed for the creation of hybrid pesticides that target both harmful insects and fungi, potentially overcoming resistance issues seen with existing agrochemicals .

Environmental Impact and Degradation Studies

Understanding the degradation pathways of pyrethroids is crucial for assessing their environmental impact. Research involving this compound has contributed to this area by providing insights into how these compounds degrade under various environmental conditions.

Research Findings:

- Studies have shown that the degradation products of pyrethroids can influence their biological activity and long-lasting efficacy. Investigating these pathways helps predict how these compounds behave in natural ecosystems, which is essential for developing environmentally friendly pest control strategies .

Summary Table of Applications

Mecanismo De Acción

The primary mechanism of action of chrysanthemoyl chloride is through its role as an intermediate in the synthesis of pyrethroids. Pyrethroids act on the nervous systems of insects by modulating voltage-sensitive sodium channels, leading to paralysis and death . The molecular targets include the sodium channels in the nerve cells of insects, which are disrupted by the pyrethroids, preventing normal nerve signal transmission .

Comparación Con Compuestos Similares

Chrysanthemoyl chloride is similar to other acyl chlorides used in the synthesis of pyrethroids, such as:

Allethrin: Used in household insecticides.

Permethrin: Widely used in agriculture and public health.

Fenothrin: Commonly used in veterinary applications.

Uniqueness: this compound is unique due to its specific structure, which allows for the synthesis of a wide range of pyrethroid compounds with varying insecticidal properties . Its ability to form stable intermediates and react with various nucleophiles makes it a versatile compound in organic synthesis .

Actividad Biológica

Chrysanthemoyl chloride, a compound derived from chrysanthemic acid, plays a significant role in the synthesis of various pyrethroid insecticides. These insecticides are widely used for their effectiveness in pest control across agricultural and domestic settings. This article delves into the biological activities associated with this compound, including its synthesis, applications, and relevant research findings.

Overview of this compound

This compound (CAS Number: 14297-81-5) is primarily utilized as a precursor in the synthesis of pyrethroid insecticides. Its structure allows for the modification of biological activity through various chemical reactions, particularly acylation processes that yield different ester and amide derivatives.

This compound is synthesized from chrysanthemic acid through chlorination reactions. The compound exhibits high reactivity due to the presence of functional groups such as the cyclopropane ring, which is characteristic of chrysanthemic acid derivatives. The reactivity profile enables the formation of various bioactive compounds, including esters and amides, which can exhibit distinct biological activities.

Insecticidal Properties

This compound is integral to the development of pyrethroid insecticides. Studies have shown that derivatives synthesized from this compound demonstrate varying degrees of insecticidal activity against several pests:

- Beta-cypermethrin : A well-known pyrethroid that serves as a benchmark for comparing the efficacy of new derivatives. Research indicates that compounds derived from this compound often exhibit lower activity than beta-cypermethrin but can still be effective against pests like Plutella xylostella and Lipaphis erysimi .

- Fungicidal Activity : Some derivatives have shown promising results against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, certain benzimidazole derivatives containing chrysanthemoyl moieties exhibited fungicidal activity comparable to commercial fungicides like thiabendazole .

Case Studies

- Study on Benzimidazole Derivatives : A series of novel benzimidazole derivatives were synthesized using this compound. The biological evaluation revealed that while these compounds had lower insecticidal activity compared to beta-cypermethrin, they showed significant antifungal properties, particularly against B. cinerea, where one compound was found to be twice as potent as thiabendazole .

- Development of New Pyrethroids : Research efforts have focused on modifying the structure of this compound to enhance its biological efficacy. For example, alterations in the linking position of the chrysanthemic acid moiety in synthesized compounds significantly influenced their insecticidal activity .

Comparative Biological Activity Table

Propiedades

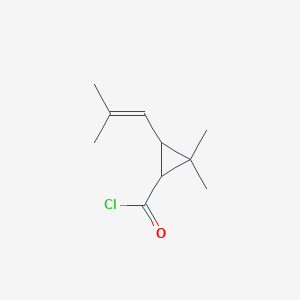

IUPAC Name |

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTCVNLNEOVBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931698 | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-81-5, 4489-14-9, 53955-46-7 | |

| Record name | Chrysanthemic acid chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysanthemoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.